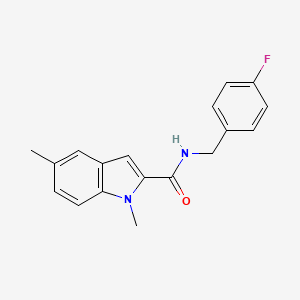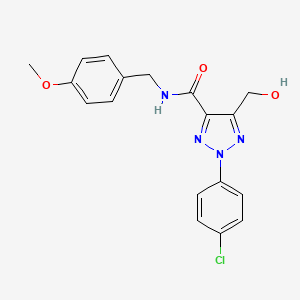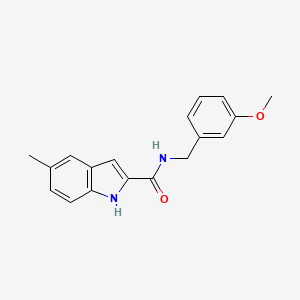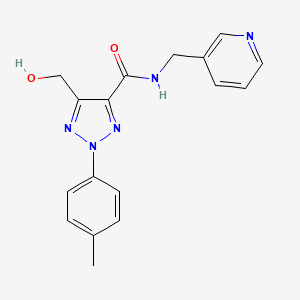
N-(4-fluorobenzyl)-1,5-dimethyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorobenzyl)-1,5-dimethyl-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a fluorobenzyl group attached to the indole core, which can influence its chemical and biological properties.
Preparation Methods
One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction can be carried out under mild conditions using palladium catalysts and boron reagents. Industrial production methods may involve automated synthesis modules to ensure high yield and purity .
Chemical Reactions Analysis
N-(4-fluorobenzyl)-1,5-dimethyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination at the benzylic position can yield brominated derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-1,5-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. For example, similar compounds have been shown to interact with beta-secretase 1, which is involved in the proteolytic processing of amyloid precursor protein . This interaction can influence various cellular pathways and biological processes.
Comparison with Similar Compounds
N-(4-fluorobenzyl)-1,5-dimethyl-1H-indole-2-carboxamide can be compared with other indole derivatives such as:
- N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide (AB-FUBICA)
- N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide (ADB-FUBICA)
These compounds share structural similarities but may differ in their biological activities and applications. The presence of the fluorobenzyl group in this compound can impart unique properties, making it distinct from other indole derivatives.
Properties
Molecular Formula |
C18H17FN2O |
|---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1,5-dimethylindole-2-carboxamide |
InChI |
InChI=1S/C18H17FN2O/c1-12-3-8-16-14(9-12)10-17(21(16)2)18(22)20-11-13-4-6-15(19)7-5-13/h3-10H,11H2,1-2H3,(H,20,22) |
InChI Key |
HRLRXEYYVCJFTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2)C(=O)NCC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(butan-2-yl)phenyl]-4-methyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B11372005.png)
![2-(4-ethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B11372006.png)
![N-(2-Chlorophenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamide](/img/structure/B11372013.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B11372014.png)
![2-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11372019.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11372026.png)
![ethyl {2-[5-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B11372037.png)
![2-{1-[(2,6-Dimethylphenoxy)acetyl]piperidin-4-yl}-1,3-benzoxazole](/img/structure/B11372042.png)


![Methyl 4-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}benzoate](/img/structure/B11372066.png)


![2-(4-tert-butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11372086.png)
